molecular formula C8H4F3IO2 B2425141 3-Iodo-5-(trifluoromethyl)benzoic acid CAS No. 28186-62-1

3-Iodo-5-(trifluoromethyl)benzoic acid

Cat. No.: B2425141
CAS No.: 28186-62-1
M. Wt: 316.018
InChI Key: WKBZOFRUGGDTEU-UHFFFAOYSA-N
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Description

3-Iodo-5-(trifluoromethyl)benzoic acid: is an organic compound with the molecular formula C8H4F3IO2. It is a derivative of benzoic acid, where the hydrogen atoms at the 3rd and 5th positions of the benzene ring are replaced by an iodine atom and a trifluoromethyl group, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-(trifluoromethyl)benzoic acid typically involves the iodination of 5-(trifluoromethyl)benzoic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under acidic conditions to facilitate the iodination process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Scientific Research Applications

Chemistry: 3-Iodo-5-(trifluoromethyl)benzoic acid is used as a building block in organic synthesis, particularly in the preparation of complex molecules through coupling reactions. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the design of new materials and catalysts .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group enhances the lipophilicity and metabolic stability of drug candidates, while the iodine atom can be used for radiolabeling in diagnostic imaging .

Industry: The compound is used in the development of agrochemicals and specialty chemicals. Its unique reactivity and stability make it suitable for various industrial applications, including the synthesis of advanced materials and intermediates for chemical manufacturing .

Comparison with Similar Compounds

    3-Fluoro-5-(trifluoromethyl)benzoic acid: Similar structure but with a fluorine atom instead of iodine.

    3-Bromo-5-(trifluoromethyl)benzoic acid: Contains a bromine atom instead of iodine.

    3-Chloro-5-(trifluoromethyl)benzoic acid: Contains a chlorine atom.

Uniqueness: 3-Iodo-5-(trifluoromethyl)benzoic acid is unique due to the presence of both an iodine atom and a trifluoromethyl group. The iodine atom provides high reactivity for substitution and coupling reactions, while the trifluoromethyl group enhances the compound’s electronic properties and stability .

Properties

IUPAC Name

3-iodo-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3IO2/c9-8(10,11)5-1-4(7(13)14)2-6(12)3-5/h1-3H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBZOFRUGGDTEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28186-62-1
Record name 3-iodo-5-(trifluoromethyl)benzoic acid
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